

In-depth Technical Guide: 3-(Methylamino)pyridazine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(methylamino)pyridazine-4-carbonitrile**, including its chemical identity, physicochemical properties, and a proposed synthetic route. Due to the limited availability of experimental data for this specific compound, some information is derived from closely related analogues.

Chemical Identity and Synonyms

The compound with the chemical structure **3-(methylamino)pyridazine-4-carbonitrile** is systematically named according to IUPAC nomenclature. Several synonyms are also used to identify this molecule in chemical databases and literature.

IUPAC Name: 3-(methylamino)pyridazine-4-carbonitrile[1]

Synonyms:

- 3-(MethylaMino)pyridazine-4-carbonitrile[2][3]
- 3-(methylamino)-4-Pyridazinecarbonitrile[3]

Physicochemical Properties



A summary of the key quantitative data for **3-(methylamino)pyridazine-4-carbonitrile** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₄	[1][4]
Molecular Weight	134.14 g/mol	[3][4]
CAS Number	1256268-95-7	[2][3][4]
Predicted XlogP	0.4	[1]
Purity	>97%	[4]
Storage Conditions	+4°C, Light sensitive	[4]

Experimental Protocols

While a specific experimental protocol for the synthesis of **3-(methylamino)pyridazine-4-carbonitrile** is not detailed in the reviewed literature, a general and plausible synthetic route can be proposed based on the well-established synthesis of structurally related 3-amino-5-arylpyridazine-4-carbonitriles.[5][6] This involves a one-pot, three-component reaction.

Proposed Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile:

This proposed method is adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5]

Materials:

- Glyoxal (as a surrogate for an arylglyoxal)
- Methylhydrazine (in place of hydrazine hydrate to achieve the methylamino group)
- Malononitrile
- Ethanol



- Water
- Triethylamine (as a potential base catalyst)

Procedure:

- A solution of glyoxal (1 equivalent) and methylhydrazine (1 equivalent) is prepared in a 1:1
 mixture of ethanol and water.
- The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the corresponding methylhydrazone.
- Malononitrile (1 equivalent) is then added to the reaction mixture.
- The reaction is stirred for an additional 30 minutes to 2 hours at room temperature. The
 progress of the reaction should be monitored by an appropriate technique such as Thin
 Layer Chromatography (TLC).
- If the reaction is slow, a catalytic amount of a base like triethylamine can be added.
- Upon completion, the product is expected to precipitate from the reaction mixture.
- The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The structure of the synthesized **3-(methylamino)pyridazine-4-carbonitrile** would be confirmed using standard analytical techniques, including:

- ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.
- Mass Spectrometry: To confirm the molecular weight.
- FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, N-H).

Biological Activity

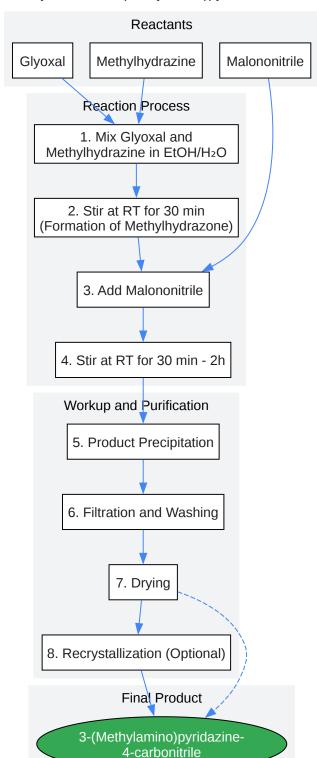


Currently, there is no available information in the public domain regarding the specific biological activity or the signaling pathways associated with **3-(methylamino)pyridazine-4-carbonitrile**. The broader class of pyridazine derivatives is known to exhibit a wide range of biological activities, including potential as anticancer and antibacterial agents.[7] Further research is required to elucidate the pharmacological profile of this particular compound.

Experimental Workflow Diagram

The following diagram illustrates the proposed one-pot synthesis of **3- (methylamino)pyridazine-4-carbonitrile**.





Proposed Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile

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Caption: Proposed one-pot synthetic workflow for **3-(methylamino)pyridazine-4-carbonitrile**.



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